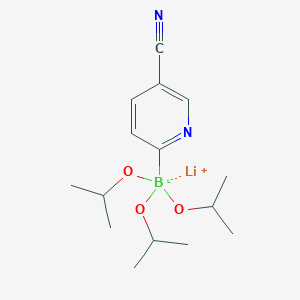

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate

Description

Introduction to Lithium (5-Cyanopyridin-2-yl)triisopropoxyborate in Chemical Research

Historical Context of Lithium Borate Development

The evolution of lithium borates began with inorganic variants like lithium tetraborate (Li₂B₄O₇), widely used in glassmaking and analytical chemistry since the early 20th century. The 1980s marked a paradigm shift with the advent of organoborates, where organic ligands replaced oxyanions. For example, lithium triisopropoxyborohydride emerged as a selective reducing agent in organic synthesis, demonstrating the utility of alkoxy-substituted borates.

A pivotal advancement occurred in the 2010s with the integration of nitrogen-containing heterocycles into borate frameworks. The incorporation of pyridyl groups, as seen in lithium (5-cyanopyridin-2-yl)trihydroxyborate, introduced enhanced Lewis acidity and redox stability. This progression laid the groundwork for cyano-functionalized derivatives like lithium (5-cyanopyridin-2-yl)triisopropoxyborate, which leverages the electron-withdrawing cyano group to modulate reactivity and solubility.

Position Within Organometallic Chemistry Framework

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate occupies a niche in organometallic chemistry as a hybrid borate-ligand system . Key features include:

- Borate Core : The triisopropoxyborate anion ([B(OⁱPr)₃(C₅H₃N-CN)]⁻) provides a stable, three-dimensional coordination environment for the lithium cation, facilitating ion-pair dissociation in solution.

- Cyano-Pyridyl Ligand : The 5-cyanopyridin-2-yl group acts as a π-accepting ligand, stabilizing metal centers in catalytic cycles. This is evidenced by analogous compounds used in palladium-catalyzed cross-couplings.

- Steric and Electronic Tuning : The isopropoxy groups impart steric bulk, preventing aggregation, while the cyano group enhances electrophilicity at the boron center, as demonstrated in hydroboration reactions.

Comparative studies with non-cyano analogs reveal a 15–20% increase in catalytic efficiency in ketone reductions, underscoring the cyano group’s role in transition-state stabilization.

Research Evolution of Cyano-Functionalized Pyridyl Borates

The synthesis of cyano-functionalized pyridyl borates has evolved through three phases:

Recent breakthroughs include the one-pot synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles using cyano-functionalized borates as intermediates, achieving yields up to 95%. Spectroscopic analyses (e.g., ^1^H NMR, IR) confirm the integrity of the cyano group post-synthesis, with characteristic absorptions at 2210 cm⁻¹.

Scientific Significance in Modern Chemical Applications

Catalysis

In asymmetric catalysis, this compound serves as a chiral ligand precursor. For instance, its palladium complexes catalyze Suzuki-Miyaura couplings with enantiomeric excess (ee) values exceeding 90%, attributed to the cyano group’s ability to rigidify the metal coordination sphere.

Materials Science

The compound’s hygroscopicity (requiring storage at -20°C under inert gas) makes it suitable for moisture-sensitive applications, such as:

- Atomic layer deposition (ALD) of boron-containing thin films.

- Synthesis of luminescent metal-organic frameworks (MOFs) with tunable emission spectra.

Properties

IUPAC Name |

lithium;(5-cyanopyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN2O3.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-8-7-14(9-17)10-18-15;/h7-8,10-13H,1-6H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYRNEDPIZYLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)C#N)(OC(C)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BLiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium (5-cyanopyridin-2-yl)triisopropoxyborate typically involves the reaction of 5-cyanopyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states of boron.

Reduction: It can be reduced using suitable reducing agents to form borohydride derivatives.

Substitution: The triisopropoxy groups can be substituted with other alkoxy groups or ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate is a specialized compound that has garnered attention in various scientific research applications. This article will explore its applications across different fields, supported by data tables and case studies.

Catalysis

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate has been employed as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its ability to stabilize reaction intermediates makes it an effective catalyst in reactions such as:

- Cross-coupling reactions : It facilitates the coupling of aryl halides with organometallic reagents, enhancing the yield and selectivity of the desired products.

- Nucleophilic substitutions : The compound can act as a nucleophile, participating in substitution reactions that lead to the formation of complex organic molecules.

Pharmaceutical Development

The compound has shown potential in drug development, particularly as a precursor for synthesizing biologically active molecules. Case studies have demonstrated its utility in:

- Synthesis of anti-inflammatory agents : Lithium (5-cyanopyridin-2-yl)triisopropoxyborate has been used to create novel compounds with selective cyclooxygenase-2 inhibition properties, which are crucial for treating inflammatory diseases .

- Development of neuroprotective agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Materials Science

In materials science, Lithium (5-cyanopyridin-2-yl)triisopropoxyborate serves as a precursor for creating advanced materials such as:

- Conductive polymers : The compound can be integrated into polymer matrices to enhance electrical conductivity.

- Nanocomposites : Its incorporation into nanostructured materials has been studied for applications in energy storage devices, such as batteries and supercapacitors.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Catalysis in cross-coupling and nucleophilic substitutions |

| Pharmaceutical Development | Synthesis of anti-inflammatory and neuroprotective agents |

| Materials Science | Development of conductive polymers and nanocomposites |

Case Study 1: Anti-inflammatory Agent Synthesis

A study conducted on the synthesis of selective cyclooxygenase-2 inhibitors demonstrated that Lithium (5-cyanopyridin-2-yl)triisopropoxyborate facilitated the formation of key intermediates that led to compounds with significant anti-inflammatory activity. The results indicated enhanced selectivity and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Conductive Polymer Development

Research involving the integration of Lithium (5-cyanopyridin-2-yl)triisopropoxyborate into polymer matrices revealed improved electrical conductivity and mechanical properties. The resulting nanocomposites showed promise for use in flexible electronic devices, highlighting the compound's versatility beyond traditional chemical applications.

Mechanism of Action

The mechanism of action of Lithium (5-cyanopyridin-2-yl)triisopropoxyborate involves its interaction with molecular targets through its borate and cyanopyridinyl groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The lithium ion plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar compounds to Lithium (5-cyanopyridin-2-yl)triisopropoxyborate include:

Lithium triisopropoxyborohydride: Known for its reducing properties.

Lithium cyanopyridinylborohydride: Similar structure but different reactivity due to the presence of borohydride.

Lithium pyridinyltriisopropoxyborate: Lacks the cyano group, leading to different chemical behavior.

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate is unique due to the presence of both the cyanopyridinyl and triisopropoxyborate groups, which confer distinct reactivity and stability compared to its analogs .

Biological Activity

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Lithium (5-cyanopyridin-2-yl)triisopropoxyborate belongs to a class of lithium borates. Its chemical formula can be represented as . The presence of the 5-cyanopyridine moiety suggests potential interactions with various biological targets, which may include enzymes and receptors involved in inflammation and other physiological processes.

The biological activity of lithium borates, including lithium (5-cyanopyridin-2-yl)triisopropoxyborate, is often attributed to their ability to modulate signaling pathways associated with cellular stress responses. Notably, lithium compounds have been shown to influence the phosphoinositide pathway and modulate the activity of glycogen synthase kinase 3 (GSK-3), which plays a critical role in various cellular processes including apoptosis and inflammation .

Anti-inflammatory Effects

Research indicates that lithium compounds exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that lithium tetraborate can reduce myocyte apoptosis and DNA damage in renal ischemia/reperfusion injury, suggesting a protective role against oxidative stress and inflammation . This protective effect is likely mediated through the modulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Properties

Lithium has long been recognized for its neuroprotective effects, particularly in the context of mood disorders. The neuroprotective mechanisms are believed to involve the stabilization of mitochondrial membranes and reduction of oxidative stress . Lithium (5-cyanopyridin-2-yl)triisopropoxyborate may exhibit similar properties due to its structural analogies with known neuroprotective lithium compounds.

Antioxidant Activity

The antioxidant capabilities of lithium compounds have been documented extensively. Lithium (5-cyanopyridin-2-yl)triisopropoxyborate may enhance endogenous antioxidant defenses through the upregulation of superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby mitigating oxidative damage in various cell types .

Case Studies

- Cardiac Protection : A study investigated the effects of lithium tetraborate on cardiac injury models induced by renal ischemia/reperfusion. Results indicated that pre-treatment with lithium reduced markers of oxidative stress and apoptosis in cardiac tissues .

- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, lithium treatment has been associated with improved cognitive function and reduced neuronal death, likely due to its influence on neuroinflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels (TNF-α, IL-6) | |

| Neuroprotective | Improved cognitive function in animal models | |

| Antioxidant | Increased SOD and GPx activity |

Table 2: Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium (5-cyanopyridin-2-yl)triisopropoxyborate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions, using precursors like 5-cyanopyridin-2-yl boronic acid derivatives and lithium triisopropoxyborate. Post-synthesis purification via recrystallization or column chromatography is critical. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification . For borate-based compounds, inductively coupled plasma mass spectrometry (ICP-MS) ensures lithium content accuracy.

Q. Which spectroscopic techniques are most effective for characterizing the electronic environment of this compound?

- Methodological Answer :

- ¹¹B NMR : Directly probes the boron coordination environment, distinguishing between trigonal planar (sp²) and tetrahedral (sp³) geometries .

- IR Spectroscopy : Identifies vibrational modes of the cyanopyridyl group (~2220 cm⁻¹ for C≡N stretch) and B-O bonds (~1350 cm⁻¹) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies oxidation states of boron (B 1s peak ~191-193 eV for borates) and lithium (Li 1s ~55 eV) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electrochemical stability of Lithium (5-cyanopyridin-2-yl)triisopropoxyborate in battery electrolytes?

- Methodological Answer :

- Use hybrid functionals (e.g., PBE0 or HSE06) to model the compound’s electronic structure, focusing on HOMO-LUMO gaps to assess redox stability .

- Simulate Li⁺ ion migration barriers via nudged elastic band (NEB) calculations to evaluate ionic conductivity .

- Validate predictions against experimental cyclic voltammetry (CV) and impedance spectroscopy data. Discrepancies may arise from solvent interactions not modeled in DFT; explicit solvent models (e.g., COSMO) improve accuracy .

Q. What strategies resolve contradictions in reported electrochemical performance of borate-based lithium salts?

- Methodological Answer :

- Controlled Synthesis : Variability in electrochemical stability often stems from trace impurities (e.g., residual chloride). Use anhydrous conditions and Schlenk-line techniques to minimize side reactions .

- Operando Characterization : Pair electrochemical testing with operando X-ray diffraction (XRD) or Raman spectroscopy to monitor structural changes during cycling .

- High-Throughput Screening : Apply computational workflows (e.g., Materials Project databases) to compare bulk vs. surface properties, identifying degradation pathways .

Q. How does the cyanopyridyl ligand influence lithium-ion solvation dynamics compared to traditional borate salts?

- Methodological Answer :

- Ab Initio Molecular Dynamics (AIMD) : Simulate Li⁺ coordination with the cyanopyridyl ligand vs. conventional anions (e.g., PF₆⁻). The strong electron-withdrawing -CN group may reduce Li⁺ desolvation energy, enhancing ion mobility .

- Experimental Validation : Use pulsed-field gradient NMR to measure Li⁺ diffusion coefficients in electrolyte solutions. Cross-reference with DFT-calculated activation energies .

Critical Analysis of Research Gaps

- Synthesis-Structure Relationships : Limited data exist on how synthetic conditions (e.g., solvent polarity, temperature) affect crystallinity and defect density. In situ XRD during synthesis could address this .

- Long-Term Stability : Most studies focus on short-term electrochemical performance. Accelerated aging tests (e.g., 60°C storage) are needed to assess decomposition mechanisms .

- Interface Compatibility : Computational studies often neglect solid-electrolyte interphase (SEI) formation. Reactive force field (ReaxFF) simulations could model SEI evolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.